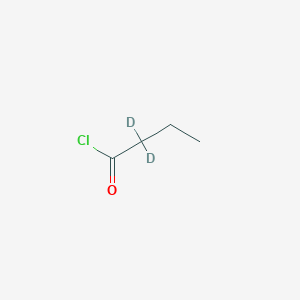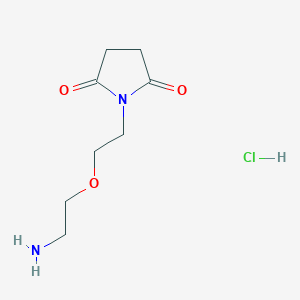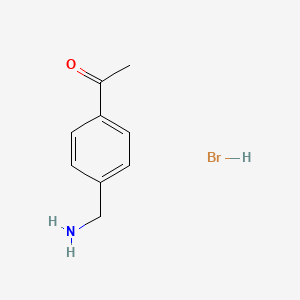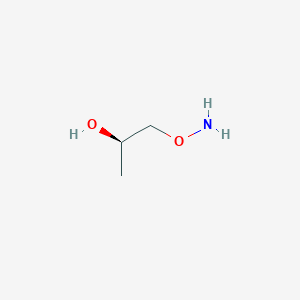
Butyryl-2,2-D2 chloride
Übersicht
Beschreibung
Butyryl-2,2-D2 Chloride, also known as Butanoyl Chloride, is an organic compound with the formula CH3CH2CD2COCl . It is a colorless liquid and is soluble in organic solvents . It is part of the Acyl Halides & Anhydrides functional groups .
Synthesis Analysis
This compound is usually produced by chlorination of butyric acid . It is an important intermediate for organic synthesis for the preparation of pharmaceuticals, agrochemicals, dyes, esters, and peroxide compounds .Molecular Structure Analysis
The molecular formula of this compound is C4H5D2ClO . It has a molecular weight of 108.56 . The isotopic enrichment is 98 atom % D .Chemical Reactions Analysis
Like related acyl chlorides, this compound reacts readily with water and alcohols . Alcohols react to give esters, and amines react to give amides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 108.56 . It is a flammable liquid and corrosive . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Radical Isomerization Studies
The decomposition of butyryl-2,2-d2 peroxide was studied in boiling carbon tetrachloride. This research found that in solution, the propyl radical undergoes isomerization due to the migration of a hydrogen atom from the 3-position, indicating a unique behavior of deuterium-labeled radicals compared to deuterium-free radicals. This study highlights the significance of butyryl-2,2-d2 chloride in understanding radical isomerization and stability in chemical reactions (Reutov, Ostapchuk, & Remova, 1964).
2. Spectroscopic Analysis
In a study focusing on the rotational spectrum of butyryl chloride, the transitions recorded were assigned to different conformers of the molecule. Quantum chemical calculations supported these findings, indicating the utility of this compound in conformational analysis through spectroscopic methods (Powoski, Grubbs, & Cooke, 2010).
3. Hydrolysis Kinetics and Mechanisms
Research involving the hydrolysis of acid chlorides like butyryl chloride in a 1,2-dichloroethane/water system utilized microelectrochemical measurements to study reaction kinetics. This study provides insights into the behavior of this compound in hydrolysis reactions, contributing to the understanding of reaction mechanisms in oil/water systems (Zhang, Atherton, & Unwin, 2004).
4. Synthesis and Structural Elucidation
The synthesis and structural elucidation of various chloride salts, including this compound, were explored in a study focusing on spectroscopic and crystallographic methods. This research contributes to the understanding of the structural and chemical properties of butyryl derivatives (Koleva et al., 2009).
5. Catalysis and Chemical Reactions
A study on the acylation of thiophene by butyryl chloride in the presence of various catalysts highlighted the role of this compound in catalytic processes. The research found a correlation between the reaction rates and the number of Lewis acid sites in the catalysts used (Isaev & Fripiat, 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Butyryl-2,2-D2 Chloride is commonly used as an intermediate for organic synthesis for the preparation of pharmaceuticals, agrochemicals, dyes, esters, and peroxide compounds . Its derivatives are used in manufacturing pesticides, pharmaceuticals, perfume fixative, polymerization catalyst, and dyestuffs .
Eigenschaften
IUPAC Name |
2,2-dideuteriobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVECBJCOGJRVPX-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)







![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)


![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)

